2-(Difluoromethyl)-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-fluoropyridine is a fluorinated heterocyclic compound that has gained significant attention in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoropyridine typically involves the difluoromethylation of pyridine derivatives. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene precursors under mild conditions . Another approach involves the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yields and purity. These methods utilize commercially available starting materials and involve steps such as hydrolysis and precipitation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different fluorinated pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Difluoromethyl)-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of new drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction often leads to increased potency and selectivity of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines such as 2-(Trifluoromethyl)-3-fluoropyridine and 2-(Difluoromethyl)-4-fluoropyridine .
Uniqueness
What sets 2-(Difluoromethyl)-3-fluoropyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoromethyl and fluorine groups enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBVMTACODJJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.